4-Azetidinomethyl-4'-fluorobenzophenone

Description

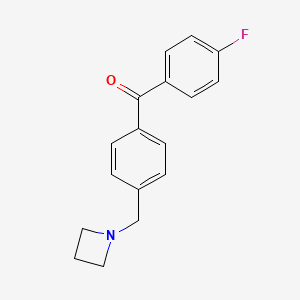

4-Azetidinomethyl-4'-fluorobenzophenone is a benzophenone derivative featuring an azetidinomethyl group (-CH₂-azetidine) at the 4-position and a fluorine atom at the 4'-position of the aromatic rings. Azetidine, a four-membered nitrogen-containing ring, may enhance solubility and reactivity compared to non-polar substituents like halogens . Fluorine at the 4'-position is common in pharmaceuticals and polymers due to its electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO/c18-16-8-6-15(7-9-16)17(20)14-4-2-13(3-5-14)12-19-10-1-11-19/h2-9H,1,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPFCBYICYVGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642802 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-55-3 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azetidinomethyl-4’-fluorobenzophenone typically involves the reaction of 4’-fluorobenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . The reaction can be represented as follows:

4’-Fluorobenzophenone+Azetidine→4-Azetidinomethyl-4’-fluorobenzophenone

Industrial Production Methods

In industrial settings, the production of 4-Azetidinomethyl-4’-fluorobenzophenone may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Azetidinomethyl-4’-fluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

4-Azetidinomethyl-4’-fluorobenzophenone is utilized in several scientific research fields, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Azetidinomethyl-4’-fluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and fluorobenzophenone moiety contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physical Properties

Key benzophenone derivatives with 4'-fluorine and varying 4-position substituents are compared below:

Notes:

- Chlorinated derivatives exhibit higher thermal stability (e.g., boiling points >330°C), making them suitable for high-temperature polymer applications .

Biological Activity

4-Azetidinomethyl-4'-fluorobenzophenone is a chemical compound with the molecular formula C₁₇H₁₆FNO and a molecular weight of 269.32 g/mol. This compound features an azetidine ring and a fluorobenzophenone moiety, which contribute to its unique chemical and biological properties. It is primarily investigated for its potential biological activity and interactions with various biomolecules.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The azetidine ring enhances binding affinity due to its structural characteristics, while the fluorobenzophenone component may influence the compound's reactivity with enzymes, receptors, or other biomolecules. The exact mechanisms and pathways through which this compound exerts its biological effects are still under investigation.

Potential Therapeutic Applications

Research indicates that this compound may have several therapeutic applications, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Anticancer Properties : Some findings indicate that it may inhibit the growth of certain cancer cell lines, suggesting potential as an anticancer agent.

- Neurological Effects : There are indications that it may influence neurotransmitter systems, warranting further investigation into its effects on neurological disorders.

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria, suggesting its potential use in treating bacterial infections.

Study 2: Anticancer Effects

In vitro studies conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound induced apoptosis in cancer cells, highlighting its potential as a lead compound for developing new anticancer drugs.

Study 3: Neurological Impact

Research investigating the impact of this compound on neurotransmitter levels showed promising results in modulating serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4’-Azetidinomethyl-4-chloro-2-fluorobenzophenone | Chlorine atom instead of fluorine | Similar antimicrobial activity |

| 4’-Azetidinomethyl-4-bromo-3-fluorobenzophenone | Bromine atom and additional fluorine | Enhanced cytotoxicity |

This table illustrates that while these compounds share structural similarities, their variations can lead to distinct biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.